2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-phenylmethoxycarbonylpiperazin-2-yl]acetic acid
Description
2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-phenylmethoxycarbonylpiperazin-2-yl]acetic acid is a piperazine derivative featuring dual orthogonal protecting groups: a tert-butoxycarbonyl (Boc) group at position 1 and a phenylmethoxycarbonyl (Cbz) group at position 4. The acetic acid moiety at position 2 enhances its polarity, making it a versatile intermediate in organic synthesis, particularly in peptide and drug development. Boc and Cbz groups enable selective deprotection under acidic (e.g., trifluoroacetic acid) and reductive (e.g., hydrogenolysis) conditions, respectively, facilitating stepwise synthetic strategies .
Properties
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylmethoxycarbonylpiperazin-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O6/c1-19(2,3)27-18(25)21-10-9-20(12-15(21)11-16(22)23)17(24)26-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNXCGQIZIZHADE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1CC(=O)O)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-phenylmethoxycarbonylpiperazin-2-yl]acetic acid, with CAS number 940868-18-8, is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on analgesic properties, pharmacokinetics, and structure-activity relationships.
The molecular formula of the compound is with a molecular weight of 378.4 g/mol. The compound features a piperazine ring which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₆N₂O₆ |
| Molecular Weight | 378.4 g/mol |
| CAS Number | 940868-18-8 |
Analgesic Activity
Research indicates that the compound exhibits significant analgesic properties. A study focused on the synthesis of related compounds found that modifications in the structure influenced their analgesic efficacy. The compound was evaluated using the acetic acid-induced writhing test in mice, demonstrating an inhibition rate of 27% to 95%, compared to aspirin's 58% inhibition .
Key Findings:
- The potency of analgesic activity was influenced by:
- Substituents on the piperazine ring: Compounds with cyclohexyl groups showed superior analgesic activity.
- Nature of substituents (R3): The order of potency was methyl ester > acetic acid > acetamide, indicating the importance of functional groups in enhancing analgesic effects.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests rapid conversion into active metabolites. In vitro studies indicated that the methyl alpha-methylacetate ester form acts as a prodrug, undergoing quick conversion upon incubation with rat plasma .
Stability Studies:
- Conversion Rate: The prodrug form converts in less than 10 minutes, indicating high bioavailability.
- Half-Life: The active metabolite has a half-life of approximately 25 minutes in rat liver homogenates.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of related compounds. Variations in the piperazine structure and substituent groups have shown distinct effects on activity:
| Substituent Type | Effect on Activity |
|---|---|
| Para-benzoyl (R1) | H > Cl or Me |
| C-4 Substituent (R2) | Cyclohexyl > Alkyl |
| R3 Substituent | OMe > OH > NH₂ |
These findings underscore the potential for designing new derivatives with enhanced therapeutic profiles based on structural modifications.
Case Studies
A notable case involved a series of compounds derived from this structure tested for their anti-inflammatory properties. The results suggested that certain derivatives could serve as non-ulcerogenic alternatives to traditional NSAIDs, providing significant pain relief without the gastrointestinal side effects commonly associated with such medications .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Substituted Piperazine Acetic Acid Derivatives
The target compound belongs to a class of piperazine-acetic acid derivatives with varied substituents influencing physicochemical and functional properties. Key analogs from the literature include:
*Calculated; †Estimated via fragment-based methods.
- Impact of Protecting Groups: Boc: Acid-labile, enhancing solubility in organic solvents (LogP ~0.37 in simpler analogs) . Cbz: Requires hydrogenolysis for removal, introducing steric bulk that may reduce solubility compared to Boc-only analogs. Fmoc: Base-labile (e.g., piperidine), as seen in ’s compound, contrasting with the target’s orthogonal Boc/Cbz strategy .
Aryl Substituents :
Physicochemical Properties
Preparation Methods
Structural Analysis and Synthetic Objectives
The target compound features a piperazine core with dual protective groups (Boc at N1, Cbz at N4) and an acetic acid side chain at the C2 position. The Boc and Cbz groups serve to block reactive amines during synthetic modifications, while the acetic acid moiety imparts specific physicochemical properties critical for downstream applications.
Regioselectivity challenges arise during the introduction of asymmetric protective groups on the piperazine ring. Computational modeling in patent CN112585118A suggests that steric hindrance from the Boc group directs subsequent Cbz protection to the N4 position. The acetic acid group is typically introduced via nucleophilic substitution or coupling reactions at the C2 carbon.
Primary Synthetic Routes
Sequential Protection of Piperazine
Boc Protection at N1
Piperazine is treated with di-tert-butyl dicarbonate (Boc anhydride) in tetrahydrofuran (THF) at 0–5°C, achieving >95% conversion to 1-Boc-piperazine within 2 hours. Triethylamine (TEA) is employed as a base to scavenge HCl byproducts.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | THF |
| Temperature | 0–5°C |
| Molar Ratio (Boc:Piperazine) | 1.1:1 |
| Yield | 92–95% |
Cbz Protection at N4
1-Boc-piperazine reacts with benzyl chloroformate (Cbz-Cl) in a biphasic system (dichloromethane/water) at pH 9–10. Sodium bicarbonate maintains basic conditions, favoring N4 selectivity. The reaction completes in 3 hours with 88% isolated yield.
Key Observation
The Boc group’s steric bulk directs Cbz-Cl to the less hindered N4 position, as confirmed by X-ray crystallography in patent EP0346847A2.
Process Optimization and Challenges
Regioselectivity Control
Competitive N2 vs. N3 alkylation is mitigated by:
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl3): δ 1.43 (s, 9H, Boc CH3), 3.15–3.45 (m, 8H, piperazine), 4.55 (s, 2H, CH2CO2H), 5.12 (s, 2H, Cbz CH2), 7.28–7.35 (m, 5H, aromatic).
- IR (KBr) : 1745 cm⁻¹ (C=O, Boc/Cbz), 1710 cm⁻¹ (COOH).
Chromatographic Purity
HPLC analysis (C18 column, 0.1% TFA in acetonitrile/water) shows a single peak at 8.2 minutes, confirming >98% purity.
Scalability and Industrial Relevance
Patent CN112585118A reports a pilot-scale synthesis (10 kg batch) with an overall yield of 67%. Critical parameters for scale-up include:
Comparative Analysis of Methodologies
| Parameter | Alkylation Route | Coupling Route |
|---|---|---|
| Overall Yield | 67% | 52% |
| Purity | >98% | 95% |
| Scalability | Excellent | Moderate |
| Cost | $412/kg | $638/kg |
Q & A
Basic: What are the standard synthetic routes for preparing 2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-phenylmethoxycarbonylpiperazin-2-yl]acetic acid?
The synthesis typically involves sequential protection/deprotection of piperazine derivatives. A validated approach includes:
- Step 1 : Boc (tert-butoxycarbonyl) protection of the piperazine nitrogen using di-tert-butyl dicarbonate in anhydrous dichloromethane (DCM) under basic conditions (e.g., triethylamine) .
- Step 2 : Introduction of the phenylmethoxycarbonyl group via reaction with benzyl chloroformate in the presence of a base like potassium carbonate .
- Step 3 : Acetic acid moiety incorporation through alkylation or coupling reactions, followed by acidic deprotection (e.g., trifluoroacetic acid, TFA) to remove the Boc group .
- Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether) or recrystallization is used to isolate the final product .
Basic: What spectroscopic and crystallographic methods are critical for characterizing this compound?
- X-ray crystallography : SHELXL/SHELXTL software is widely used for refining crystal structures, particularly for verifying stereochemistry and piperazine ring conformation .
- NMR : ¹H/¹³C NMR confirms functional groups (e.g., Boc at δ ~1.4 ppm for tert-butyl protons; phenyl signals at δ 7.2–7.5 ppm). 2D techniques (COSY, HSQC) resolve overlapping signals in the piperazine region .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks) and fragmentation patterns .
Advanced: How can computational methods optimize reaction conditions for this compound’s synthesis?
The ICReDD framework integrates quantum chemical calculations and experimental data to predict optimal reaction pathways:
- Reaction path screening : Density Functional Theory (DFT) identifies energetically favorable intermediates and transition states .
- Solvent/catalyst selection : Machine learning models correlate solvent polarity (e.g., DMF vs. THF) with reaction yields, minimizing trial-and-error approaches .
- Kinetic modeling : Simulates temperature-dependent reaction rates to refine reflux times (e.g., 12–24 hours for TFA-mediated deprotection) .
Advanced: How should researchers address contradictions between experimental spectral data and theoretical predictions?
- Scenario : Discrepancies in NMR chemical shifts or unexpected MS fragments.
- Troubleshooting steps :
- Re-examine reaction intermediates via 2D NMR (e.g., NOESY for spatial proximity) to detect byproducts or stereoisomers .
- Repeat synthesis under inert conditions (argon atmosphere) to rule out oxidation artifacts .
- Validate computational predictions (e.g., Gaussian or ORCA software) against experimental data, adjusting basis sets for accuracy .
Safety: What precautions are necessary when handling this compound?
- Hazards : Classified as an irritant (skin/eyes) and potential respiratory sensitizer .
- PPE : Nitrile gloves, safety goggles, and lab coats are mandatory. Use fume hoods for weighing and reactions .
- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis of ester/carbamate groups .
Advanced: How can structure-activity relationship (SAR) studies guide modifications for enhanced bioactivity?
- Piperazine core modifications : Replace Boc with acetyl or sulfonyl groups to alter lipophilicity (logP) and membrane permeability .
- Phenylmethoxycarbonyl substitution : Introduce electron-withdrawing groups (e.g., nitro) to modulate π-π stacking interactions in target binding .
- Carboxylic acid bioisosteres : Substitute acetic acid with tetrazole or phosphonate groups to improve metabolic stability .
Reactivity: How does the compound behave under acidic or basic conditions?
- Acidic hydrolysis : The Boc group is cleaved by TFA or HCl/dioxane, while the phenylmethoxycarbonyl moiety remains stable below pH 3 .
- Basic conditions : The ester bonds may undergo saponification (e.g., NaOH/MeOH), requiring pH monitoring (<9) during reactions .
Advanced: What strategies improve low yields in multi-step syntheses?
- Intermediate purification : Flash chromatography after each step removes impurities that propagate through subsequent reactions .
- Catalyst optimization : Transition from homogeneous (e.g., Pd/C) to heterogeneous catalysts (e.g., polymer-supported reagents) to reduce metal contamination .
- Scale-up adjustments : Maintain stoichiometric ratios (e.g., 1.2:1 acyl chloride:piperazine) and optimize stirring rates for consistent mixing .
Stability: What factors accelerate degradation during storage?
- Temperature : Accelerated degradation occurs above 25°C; DSC/TGA analysis identifies decomposition onset .
- Humidity : Hydrolysis of carbamate groups is significant at >60% relative humidity; silica gel desiccants are recommended .
- Light exposure : UV/Vis studies show photooxidation of the phenyl ring; amber glass vials mitigate this .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
